1-cycloheptyl-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
1-CYCLOHEPTYL-4-(4-ISOPROPOXY-3-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound that belongs to the class of pyrazolothiazines. This compound is characterized by its unique structure, which includes a cycloheptyl group, an isopropoxy-methoxyphenyl group, and a dihydropyrazolothiazine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-CYCLOHEPTYL-4-(4-ISOPROPOXY-3-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the cycloheptyl group, followed by the introduction of the isopropoxy-methoxyphenyl group. The final step involves the formation of the dihydropyrazolothiazine core through a series of cyclization reactions. Industrial production methods may involve the use of advanced techniques such as catalytic protodeboronation and hydromethylation to optimize yield and purity .
Chemical Reactions Analysis
1-CYCLOHEPTYL-4-(4-ISOPROPOXY-3-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular pathways. In medicine, it has potential therapeutic applications due to its unique structure and reactivity. Additionally, it is used in the industry for the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-CYCLOHEPTYL-4-(4-ISOPROPOXY-3-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-CYCLOHEPTYL-4-(4-ISOPROPOXY-3-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrazolothiazines and related heterocyclic compounds. The presence of the cycloheptyl group and the isopropoxy-methoxyphenyl group in this compound provides distinct reactivity and biological activity, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C23H31N3O3S |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
1-cycloheptyl-4-(3-methoxy-4-propan-2-yloxyphenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C23H31N3O3S/c1-14(2)29-18-12-11-16(13-19(18)28-4)21-20-22(24-15(3)30-21)26(25-23(20)27)17-9-7-5-6-8-10-17/h11-14,17,21H,5-10H2,1-4H3,(H,25,27) |
InChI Key |
QNMCPILMAIXJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OC(C)C)OC)C(=O)NN2C4CCCCCC4 |
Origin of Product |
United States |
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